molecular formula C8H11N B1293918 2-Isopropylpyridine CAS No. 644-98-4

2-Isopropylpyridine

Cat. No.: B1293918
CAS No.: 644-98-4
M. Wt: 121.18 g/mol
InChI Key: PFYPDUUXDADWKC-UHFFFAOYSA-N
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Description

2-Isopropylpyridine is an organic compound with the chemical formula C8H11N. It is a derivative of pyridine, where an isopropyl group is attached to the second position of the pyridine ring. This compound is known for its unique aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

2-Isopropylpyridine can be synthesized through several methods:

In industrial settings, these reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of 2-isopropylpyridine involves its interaction with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In pharmaceutical applications, it acts as an intermediate, contributing to the synthesis of active pharmaceutical ingredients.

Comparison with Similar Compounds

2-Isopropylpyridine can be compared with other similar compounds, such as:

  • 2-Isopropylisonicotinic acid
  • 3-Bromo-2-isopropylpyridine
  • 2-Isopropylpyridin-3-amine
  • 6-Isopropylpyridin-3-amine hydrochloride
  • 3-Bromo-6-chloro-2-(propan-2-yl)pyridine
  • 2-Isopropyl-4-methylpyridin-3-amine
  • 2,6-Diisopropylpyridine
  • 4-Chloro-2-isopropylpyridine
  • 4-Bromo-2-isopropylpyridine
  • 2-Isopropylpyridin-3-ol
  • 1-(2-Isopropylpyridin-4-yl)ethanone
  • 2-Isopropylpyridin-4-amine

These compounds share the same murcko framework but differ in their functional groups and substitution patterns, which impart unique chemical and physical properties to each compound.

Properties

IUPAC Name

2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYPDUUXDADWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862353
Record name 2-(Propan-2-yl)pyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

644-98-4, 75981-47-4
Record name 2-Isopropylpyridine
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Record name 2-Isopropylpyridine
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Record name 2-(Isopropyl)pyridine
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Record name 2-isopropylpyridine
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Record name 2-ISOPROPYLPYRIDINE
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Synthesis routes and methods I

Procedure details

A solution of butyllithium (1.6M in hexanes, 50 mL) was added dropwise over 20 min to a solution of 2-ethylpyridine (9.34 mL) in tetrahydrofuran (50 mL) at −70° C. The mixture was stirred for 2 h then methyl iodide (5 mL) was added dropwise over 15 min. The resulting orange slurry was allowed to warm to RT and stirred overnight. The solvent was evaporated and the residue diluted with diethylether (100 mL). The organic layer was washed with water (2×100 mL) and brine (100 mL), then dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 9.1 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Isopropylpyridine was prepared by the method of P. Rocca, et. al. (Tetrahedron Vol. 54, pp. 8771-8782 (1998). A solution of 2-ethylpyridine (1000 g, 9.332 moles) in anhydrous Tetrahydrofuran (6000 mL) was cooled to −35° C. by a dry ice/acetone bath. n-Butyllithium (3970 mL of 2.5 Molar, 9.925 moles) was added at a fast drop wise rate over a period of 1.5 hours, while maintaining the internal temperature at −20° C. to −25° C. Stirring was continued for an additional 1.5 hours at −20° C., then the reaction was cooled to −45° C. Iodomethane (642 mL, 1458 g, 10.272 moles) was added at a moderate drop wise rate over a period of 1.5 hours, while maintaining the reaction temperature between −40° C. and −45° C. After the addition was complete, the mixture was allowed to stir for an additional 2 hours at −40° C., then was quenched by the fast drop wise addition of water (4000 mL) added over a period of 30 minutes. The reaction mixture was cooled to 0° C. and treated with concentrated Hydrochloric acid (1150 mL) added over a period of 15 minutes. The mixture was allowed to stir for an additional hour while warming to 15° C., then was transferred to a separatory funnel with diethyl ether (2000 mL), and the layers separated. The aqueous phase was further washed with diethyl ether (3×1000 mL), then made basic (pH=9) by treatment with solid potassium carbonate. The aqueous mixture was extracted with diethyl ether (4×1000 mL). The combined extracts were washed with saturated brine (1000 mL) then dried (anhydrous magnesium sulfate). Filtration, followed by removal of the solvent under reduced pressure at room temperature, gave the crude product as a reddish-orange liquid (˜2000 mL). This crude product was distilled (twice) at atmospheric pressure through a three inch, glass vigreaux column, collecting the desired 2-isopropylpyridine (b.p. 158-163° C.) as a light yellow liquid (926 g, 82% yield). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 8.53 (d, J=4.22 Hz, 1H) 7.59 (td, J=7.59, 1.69 Hz, 1H) 7.16 (d, J=8.01 Hz, 1H) 7.08 (ddd, J=7.38, 4.85, 0.84 Hz, 1H) 2.94-3.25 (m, J=6.91, 6.91, 6.91, 6.91, 6.91, 6.74 Hz, 1H) 1.31 (d, J=6.74 Hz, 6H).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
6000 mL
Type
solvent
Reaction Step One
Quantity
3970 mL
Type
reactant
Reaction Step Two
Quantity
642 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 19.4 ml (0.17 mol) of 2-ethylpyridine in 100 ml of tetrahydrofuran was cooled to −20° C. and 125 ml of n-butyllithium (1.6M in hexane, 0.2 mol) were subsequently added while stirring. The mixture was allowed to come to room temperature, stirred for another one hour and subsequently cooled back down to −20° C. A solution of 18 ml (0.25 mol) of methyl iodide in 20 ml of tetrahydrofuran was then added at such a rate that the temperature remained at −20° C. The mixture was allowed to warm to room temperature, stirred for a further 14 hours and hydrolyzed with 60 ml of water. The organic phase was separated off and the aqueous phase was extracted three times with 50 ml each time of diethyl ether. The organic phases were combined, dried over magnesium sulfate, the magnesium sulfate was filtered off and the solvent was distilled off. The residue obtained in this way was distilled at 81-84° C./60 torr. This gave 10.88 g (53%) of 2-isopropylpyridine.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-isopropylpyridine in synthetic chemistry?

A1: this compound serves as a valuable building block in organic synthesis. It can be deprotonated using strong bases, generating a nucleophilic species that readily reacts with various electrophiles. This property enables its use in constructing complex molecules, particularly polydentate chelating N-donor ligands. []

Q2: Can you describe a specific synthetic route using this compound that highlights its reactivity?

A2: One notable reaction sequence involves the interaction of this compound with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine), which can then undergo aromatization to yield perfluoro-(this compound). This multi-step process demonstrates a potential route to synthesize 2-substituted tetrafluoropyridines using this compound as a starting material. []

Q3: Are there any challenges associated with the metallation of this compound?

A3: Yes, direct metallation of this compound can be challenging due to steric hindrance posed by the isopropyl group. This hindrance makes it difficult for bulky bases to access the acidic proton. [, ]

Q4: How is this compound employed in analytical chemistry?

A4: this compound serves as a model analyte in developing novel mass spectrometry techniques for surface analysis. For instance, it has been successfully detected and quantified using a dual plasma desorption/ionization system. This system employs two plasmas: the first for desorbing surface compounds and the second for ionizing the desorbed species. [] This approach enables the analysis of this compound and other compounds on heat-sensitive substrates with high sensitivity.

Q5: What is the role of hydrogen gas in the mass spectrometry analysis of this compound?

A5: Adding a small, optimized amount of hydrogen gas (0%–0.02% v/v) to the ionizing plasma in the dual plasma desorption/ionization system significantly enhances the intensity of the mass signal for this compound. This enhancement is attributed to the increased production of protons, which act as the primary ionizing agents in this technique. By optimizing the hydrogen flow rate, researchers achieved a mass signal intensity 45–824 times greater than without hydrogen addition. []

Q6: Has the limit of detection for this compound been determined using this mass spectrometry method?

A6: Yes, the dual plasma desorption/ionization mass spectrometry method demonstrated a limit of detection of 42 pmol for this compound. This high sensitivity highlights the technique's potential for analyzing trace amounts of this compound on various surfaces. []

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